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Compound of Interest

Compound Name: BR103

Cat. No.: B606335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental results for BR103, a selective

small molecule agonist for the Complement C3a Receptor (C3aR), and its alternatives. The

data presented is intended to assist researchers in the selection and application of these

compounds for in vitro and in vivo studies related to C3aR signaling and inflammation.

Introduction to BR103 and C3aR
BR103 is a valuable research tool for investigating the physiological and pathological roles of

the C3a receptor, a G protein-coupled receptor (GPCR) involved in inflammatory and immune

responses. Activation of C3aR by its endogenous ligand, the anaphylatoxin C3a, or by

synthetic agonists like BR103, triggers a cascade of intracellular events, including mast cell

degranulation and the release of pro-inflammatory mediators. This makes BR103 and similar

compounds essential for studying conditions such as asthma, sepsis, and inflammatory skin

diseases.

In Vitro Comparative Data
The following table summarizes the available in vitro binding affinity and functional activity data

for BR103 and a selection of alternative C3aR ligands.
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Compoun
d

Target
Assay
Type

Paramete
r

Value Species
Referenc
e

BR103 C3aR
Radioligan

d Binding
pKi 6.7 ± 0.1 Human [1][2]

Ki 185 nM Human [1][2]

TR16 C3aR
Radioligan

d Binding
pKi 6.8 ± 0.1 Human [1][2]

Ki 138 nM Human [1][2]

BR111 C3aR
Radioligan

d Binding
pKi 6.3 ± 0.2 Human [1][2]

Ki 544 nM Human [1][2]

SB290157 C3aR
Radioligan

d Binding
pKi 6.3 ± 0.1 Human [1][2]

Ki 517 nM Human [1][2]

C3aR

ERK1/2

Phosphoryl

ation

pEC50 9.34 Human

EC50 0.46 nM Human

Note: pKi is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value

indicates a higher binding affinity. EC50 is the half-maximal effective concentration in a

functional assay.

In Vivo Inflammation Model: Carrageenan-Induced
Paw Edema
While direct comparative in vivo data for BR103 and its alternatives in the paw edema model is

not readily available in the public domain, this section outlines a standard protocol that can be

used to generate such data. BR103 has been noted for its use in creating inflammatory paw

edema models in rats.
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Experimental Protocol: Carrageenan-Induced Paw
Edema
This protocol describes a widely used method to assess the pro-inflammatory or anti-

inflammatory effects of compounds in rodents.

Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one

week prior to the experiment.

Baseline Measurement: The initial volume of the right hind paw of each rat is measured

using a plethysmometer.

Compound Administration:

For testing pro-inflammatory effects (like BR103), the compound is administered via

subplantar injection into the right hind paw. A range of doses should be used to determine

a dose-response relationship.

For testing anti-inflammatory effects, the test compound is typically administered

intraperitoneally or orally at a specified time before the inflammatory insult.

Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is injected

into the subplantar region of the right hind paw (typically 0.1 mL).

Paw Volume Measurement: Paw volume is measured at various time points after

carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).

Data Analysis: The degree of paw edema is calculated as the increase in paw volume from

the baseline measurement. The percentage of inhibition of edema can be calculated for anti-

inflammatory studies by comparing the increase in paw volume in the treated group to the

control group.

Experimental Protocols for In Vitro Assays
Radioligand Binding Assay (Competition)
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This protocol is used to determine the binding affinity (Ki) of a test compound for the C3a

receptor.

Materials:

Cell membranes prepared from cells expressing the human C3a receptor.

Radiolabeled ligand (e.g., [125I]-labeled C3a).

Unlabeled test compounds (BR103, alternatives).

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the

unlabeled test compound and the cell membranes in the binding buffer.

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

Separate the bound from the free radioligand by rapid filtration through the glass fiber

filters.

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the concentration of the

unlabeled test compound.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This assay measures the ability of a compound to activate C3aR and induce an increase in

intracellular calcium concentration.

Materials:

Cells stably or transiently expressing the human C3a receptor (e.g., HEK293 or CHO

cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test compounds (BR103, alternatives).

A fluorescence plate reader with an injection system.

Procedure:

Plate the C3aR-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

Wash the cells to remove excess dye.

Measure the baseline fluorescence.

Inject the test compound at various concentrations and immediately measure the change

in fluorescence over time.

Data Analysis:
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The increase in fluorescence intensity reflects the increase in intracellular calcium

concentration.

Plot the peak fluorescence response against the concentration of the test compound.

Determine the EC50 value, which is the concentration of the compound that produces

50% of the maximal response.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified C3a receptor signaling pathway upon agonist binding.

Experimental Workflow for In Vitro Comparison
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Caption: Workflow for in vitro comparison of C3aR ligands.
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Caption: Context-dependent activity of the C3aR ligand SB290157.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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